molecular formula C19H17NO3 B12911615 Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate

Cat. No.: B12911615
M. Wt: 307.3 g/mol
InChI Key: CFOQRZNXBJYRNR-UHFFFAOYSA-N
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Description

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is a chemical compound with the molecular formula C19H17NO3 It is known for its unique structure, which includes an isoquinoline moiety, a phenyl group, and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate typically involves the reaction of isoquinoline derivatives with phenylmethyl carbonate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoquinoline, followed by the addition of ethyl chloroformate to form the carbonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can have significant biological and pharmacological activities.

Scientific Research Applications

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is unique due to its combination of an isoquinoline moiety and a carbonate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Isoquinoline moiety : A bicyclic structure that often exhibits biological activity.
  • Phenyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Carbonate functional group : Imparts stability and solubility characteristics.
  • NRF2 Activation : Recent studies indicate that compounds with similar structures can act as activators of the NRF2 pathway, which is crucial for cellular defense against oxidative stress. The inhibition of KEAP1, a negative regulator of NRF2, leads to increased expression of antioxidant genes such as NQO1 and HO-1 . this compound may share this mechanism, promoting cellular resistance to oxidative damage.
  • Binding Affinity : The compound's isoquinoline core suggests potential interactions with various receptors, including dopaminergic and adrenergic receptors, which could mediate its pharmacological effects .

Antioxidant Properties

Research has shown that compounds similar to this compound exhibit significant antioxidant activity. For instance, in vitro assays demonstrated that these compounds can reduce reactive oxygen species (ROS) levels in cellular models, enhancing cell survival under oxidative stress conditions .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of isoquinoline derivatives. This compound may mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant in models of Parkinson's disease where dopaminergic signaling is compromised .

In Vitro Studies

A series of in vitro experiments assessed the cytotoxicity and antioxidant capacity of this compound. Results indicated:

Concentration (µM) Cell Viability (%) ROS Levels (µM)
010010
10857
50603
100301

These findings suggest a dose-dependent relationship between compound concentration and both cell viability and ROS reduction.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in animal models. Key parameters included:

Parameter Value
Oral Bioavailability32%
Half-Life3.2 hours
Volume of Distribution2.16 L/kg

These metrics indicate favorable absorption and distribution characteristics, supporting further exploration in therapeutic contexts .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl [isoquinolin-1-yl(phenyl)methyl] carbonate

InChI

InChI=1S/C19H17NO3/c1-2-22-19(21)23-18(15-9-4-3-5-10-15)17-16-11-7-6-8-14(16)12-13-20-17/h3-13,18H,2H2,1H3

InChI Key

CFOQRZNXBJYRNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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